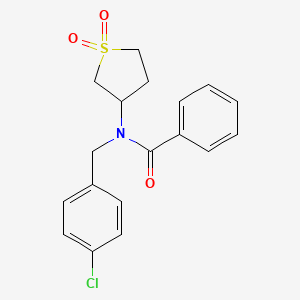![molecular formula C14H11F2N5S B12133094 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine CAS No. 573938-85-9](/img/structure/B12133094.png)
3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-ジフルオロベンジルスルファニル)-5-ピリジン-2-イル-[1,2,4]トリアゾール-4-アミンは、トリアゾール環、ピリジン環、およびジフルオロベンジルスルファニル基を特徴とする複素環式化合物です。
準備方法
合成経路と反応条件
3-(2,6-ジフルオロベンジルスルファニル)-5-ピリジン-2-イル-[1,2,4]トリアゾール-4-アミンの合成は、一般的に容易に入手可能な前駆体から出発して、複数段階の反応を伴います。一般的な方法の1つは、2,6-ジフルオロベンジルクロリドと硫化ナトリウムを反応させて、2,6-ジフルオロベンジルスルフィドを形成することです。この中間体は、適切な条件下で、5-ピリジン-2-イル-1,2,4-トリアゾール-4-アミンと反応させて、目的化合物を生成します。
工業的生産方法
この化合物の工業的生産には、収率を向上させ、コストを削減するために、合成経路の最適化が含まれる場合があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、およびより効率的な触媒の開発が含まれる可能性があります。
化学反応の分析
反応の種類
3-(2,6-ジフルオロベンジルスルファニル)-5-ピリジン-2-イル-[1,2,4]トリアゾール-4-アミンは、次のようなさまざまな化学反応を起こすことができます。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するために酸化することができます。
置換: ジフルオロベンジル基は、求核置換反応に参加することができます。
カップリング反応: トリアゾール環とピリジン環は、さまざまな求電子試薬とのカップリング反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬を、穏やかな条件下で使用することができます。
置換: アミンやチオールなどの求核試薬を、塩基の存在下で使用することができます。
カップリング反応: パラジウム触媒によるクロスカップリング反応が一般的であり、アリールハライドやボロン酸などの試薬を使用します。
主な生成物
酸化: スルホキシドとスルホン。
置換: 使用した求核試薬に応じて、さまざまな置換誘導体。
カップリング反応: ビアリールまたはヘテロアリール誘導体。
科学研究への応用
3-(2,6-ジフルオロベンジルスルファニル)-5-ピリジン-2-イル-[1,2,4]トリアゾール-4-アミンは、科学研究でいくつかの応用があります。
医薬品化学: 特に生物学的標的に結合する能力のために、薬剤設計におけるファーマコフォアとしての可能性について調査されています。
材料科学: この化合物のユニークな構造は、特定の電子または光学的特性を持つ新材料の開発のための候補となっています。
生物学的研究: 酵素や受容体との相互作用を理解するための研究に使用され、潜在的な治療的用途に関する洞察を提供しています。
科学的研究の応用
3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
作用機序
3-(2,6-ジフルオロベンジルスルファニル)-5-ピリジン-2-イル-[1,2,4]トリアゾール-4-アミンの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環とピリジン環は、生物学的巨大分子と水素結合やπ-π相互作用を形成することができ、ジフルオロベンジルスルファニル基は、疎水性相互作用を通じて結合親和性を高めることができます。これらの相互作用は、酵素や受容体の活性を調節し、化合物の観察された効果をもたらす可能性があります。
類似化合物との比較
類似化合物
3-(ベンジルスルファニル)-1H-1,2,4-トリアゾール: 構造は似ていますが、ジフルオロベンジル基とピリジン基がありません。
3-(2-フルオロベンジルスルファニル)-[1,2,4]トリアゾール-4-アミン: フッ素原子が1つしかない以外は同様です。
3-((2,6-ジフルオロベンジル)チオ)-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-4-アミン: ピリジン環の代わりにメチルフェニル基が含まれています。
独自性
3-(2,6-ジフルオロベンジルスルファニル)-5-ピリジン-2-イル-[1,2,4]トリアゾール-4-アミンにおけるジフルオロベンジルスルファニル基とピリジン環の両方の存在は、特定の生物学的標的に対する結合親和性と特異性を高めることができるユニークな電子特性と立体特性を提供します。これは、さまざまな科学分野におけるさらなる研究開発にとって貴重な化合物となっています。
特性
CAS番号 |
573938-85-9 |
|---|---|
分子式 |
C14H11F2N5S |
分子量 |
319.33 g/mol |
IUPAC名 |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11F2N5S/c15-10-4-3-5-11(16)9(10)8-22-14-20-19-13(21(14)17)12-6-1-2-7-18-12/h1-7H,8,17H2 |
InChIキー |
ZQJZPYFQFFXKEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
溶解性 |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)
![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)
![3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12133042.png)
![3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12133043.png)
![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)
![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)
![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133080.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide](/img/structure/B12133089.png)

